

Navigating the Isomeric Landscape

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Compound of Interest

Compound Name: 4-Butoxy-1-methyl-2-nitrobenzene

Cat. No.: B8626365

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An In-depth Examination of 2-Butoxy-1-methyl-4-nitrobenzene (CAS: 57264-52-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Precise Isomer Identification

In the field of chemical research and drug development, the precise identification of molecular structure is paramount. The initial query for "**4-Butoxy-**" suggests that this specific isomer may be a novel or less-characterized compound. However, a closely related and commercially available isomer, 2-E

This technical guide will, therefore, focus on the confirmed and identifiable isomer, 2-Butoxy-1-methyl-4-nitro-benzene. Understanding the properties herein are broadly applicable to the synthesis and characterization of other substituted nitroaromatic compounds.

Chemical Identity and Synonyms

The foundational step in any chemical study is the unambiguous identification of the compound in question. The CAS number serves as a universal id

Identifier	\
CAS Number	5
IUPAC Name	2
Molecular Formula	C
Molecular Weight	2
Synonyms	2

Physicochemical Properties (Predicted)

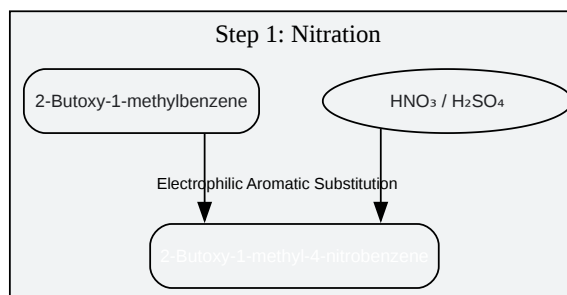
While extensive experimental data for 2-Butoxy-1-methyl-4-nitrobenzene is not widely published, its physicochemical properties can be predicted bas

Property	Predicted Value/Description
Appearance	Pale yellow liquid or low-melting solid
Boiling Point	> 200 °C
Solubility	Insoluble in water; Soluble in common organic solvents (
Density	~1.1 g/cm ³

Synthesis of 2-Butoxy-1-methyl-4-nitrobenzene: A Plausible Two-Step Approach

A logical and well-established synthetic route to 2-Butoxy-1-methyl-4-nitrobenzene involves a two-step process: the nitration of 2-butoxy-1-methylbenzene followed by the ether synthesis step.

Proposed Synthetic Pathway



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Caption: Plausible synthetic routes to 2-Butoxy-1-methyl-4-nitrobenzene.

Experimental Protocol: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a reliable method for forming ethers.^{[1][2][3]} This protocol is adapted from general procedures for the synthesis of s

Objective: To synthesize 2-Butoxy-1-methyl-4-nitrobenzene from 2-methyl-4-nitrophenol.

Materials:

- 2-Methyl-4-nitrophenol
- 1-Bromobutane
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Acetone or Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-4-nitrophenol (1 equivalent)
- **Addition of Alkylating Agent:** To the stirred suspension, add 1-bromobutane (1.1-1.2 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated.
- **Extraction:** Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude 2-Butoxy-1-methyl-4-nitrobenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available, a predicted ^1H and ^{13}C NMR analysis is provided based on established principles of NMR spectroscopy.

Predicted ^1H NMR Spectrum

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic H (ortho to NO_2)	~8.0	d
Aromatic H (meta to NO_2)	~7.8	dd
Aromatic H (ortho to O-Bu)	~6.9	d
-OCH ₂ - (Butoxy)	~4.0	t
-CH ₂ - (Butoxy)	~1.8	m
-CH ₂ - (Butoxy)	~1.5	m
-CH ₃ (Butoxy)	~0.9	t
-CH ₃ (Aromatic)	~2.3	s

Predicted ^{13}C NMR Spectrum

Carbon	Predicted Chemical Shift (δ , ppm)
C- NO_2	~145
C-O (Aromatic)	~158
C- CH_3	~130
Aromatic CH	110-140
-OCH ₂ -	~68
-CH ₂ -	~31
-CH ₂ -	~19
-CH ₃ (Butoxy)	~14
-CH ₃ (Aromatic)	~16

Safety and Handling

As a substituted nitroaromatic compound, 2-Butoxy-1-methyl-4-nitrobenzene should be handled with care, following standard laboratory safety procedures for butoxyethanol.

Potential Hazards:

- **Toxicity:** Nitroaromatic compounds are often toxic and can be absorbed through the skin. They may cause methemoglobinemia.^{[5][6]}
- **Irritation:** May cause skin and eye irritation.
- **Flammability:** Likely combustible, though not highly flammable.

Recommended Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- **Ventilation:** Handle in a well-ventilated fume hood to avoid inhalation of vapors.
- **Storage:** Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While the initially sought-after "**4-Butoxy-1-methyl-2-nitrobenzene**" remains elusive in common chemical databases, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route via the Williamson ether synthesis, and necessary safety precautions. This foundational piece of information cannot be overstated in ensuring the safety, reproducibility, and success of chemical research and development.

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